molecular formula C11H12N2OS B11472553 5,6,7,8-Tetrahydro-6-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one CAS No. 95211-70-4

5,6,7,8-Tetrahydro-6-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one

Cat. No.: B11472553
CAS No.: 95211-70-4
M. Wt: 220.29 g/mol
InChI Key: DRGDPMWHYDIOAW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-6-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one: is a heterocyclic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by a fused ring system consisting of a benzene ring, a thiophene ring, and a pyrimidine ring. The presence of these fused rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-6-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one typically involves the following steps:

  • Formation of the Benzothiophene Ring: : The initial step involves the synthesis of the benzothiophene ring. This can be achieved through the cyclization of a suitable precursor, such as 2-mercaptobenzoic acid, with an appropriate reagent like phosphorus pentachloride (PCl5) under reflux conditions.

  • Introduction of the Pyrimidine Ring: : The next step involves the introduction of the pyrimidine ring. This can be accomplished by reacting the benzothiophene intermediate with a suitable amidine derivative, such as formamidine acetate, in the presence of a base like sodium ethoxide (NaOEt) under reflux conditions.

  • Reduction and Methylation: : The final steps involve the reduction of the intermediate compound to form the tetrahydro derivative, followed by methylation at the 6-position using a methylating agent like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : The compound can undergo substitution reactions, particularly at the methyl group. Common reagents for substitution include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Dihydropyrimidine derivatives

    Substitution: Halogenated and nucleophile-substituted derivatives

Scientific Research Applications

5,6,7,8-Tetrahydro-6-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-6-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydrobenzothieno(2,3-d)pyrimidin-4(1H)-one: Lacks the methyl group at the 6-position.

    6-Methylbenzothieno(2,3-d)pyrimidin-4(1H)-one: Lacks the tetrahydro ring structure.

Uniqueness

5,6,7,8-Tetrahydro-6-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is unique due to the presence of both the tetrahydro ring structure and the methyl group at the 6-position. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

95211-70-4

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

6-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H12N2OS/c1-6-2-3-8-7(4-6)9-10(14)12-5-13-11(9)15-8/h5-6H,2-4H2,1H3,(H,12,13,14)

InChI Key

DRGDPMWHYDIOAW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(S2)N=CNC3=O

Origin of Product

United States

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